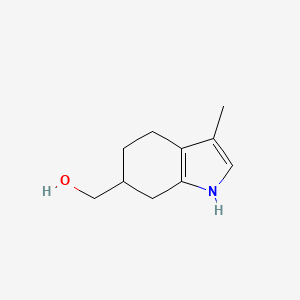
4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol is a chemical compound belonging to the indole family, which are known for their diverse biological activities and structural complexity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol typically involves multiple steps starting from simpler precursors. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another method is the Biltz synthesis, which uses the reaction of indole derivatives with aldehydes or ketones in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high pressures and temperatures. The choice of catalysts and solvents is crucial to optimize yield and purity. Continuous flow chemistry techniques can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of indole-6-carboxylic acids.
Reduction: Reduction reactions can produce tetrahydroindole derivatives.
Substitution: Substitution reactions can result in the formation of various alkylated indole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential anti-cancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further drug development.
Medicine: The compound's biological activity has led to its exploration as a therapeutic agent
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism by which 4,5,6,7-tetrahydro-3-methyl-1H-indole-6-methanol exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain kinases or disrupt cell signaling pathways that promote tumor growth.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with potential anti-cancer properties.
Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan, also belonging to the indole family.
Uniqueness: 4,5,6,7-Tetrahydro-3-methyl-1H-indole-6-methanol is unique in its structural features and biological activity. Its methyl group at the 3-position and methanol group at the 6-position contribute to its distinct chemical properties and reactivity compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(3-methyl-4,5,6,7-tetrahydro-1H-indol-6-yl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7-5-11-10-4-8(6-12)2-3-9(7)10/h5,8,11-12H,2-4,6H2,1H3 |
Clé InChI |
ODLJXQQDGNMSSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CNC2=C1CCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


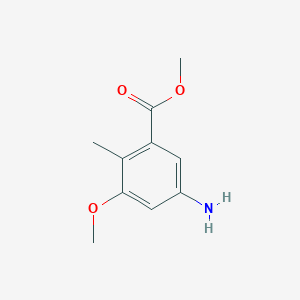
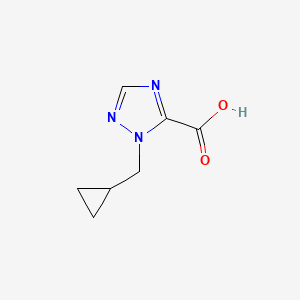
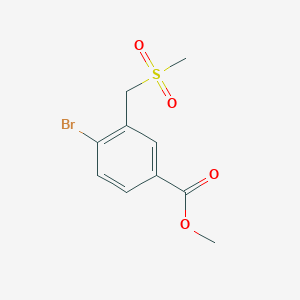
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
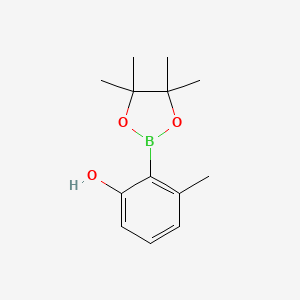
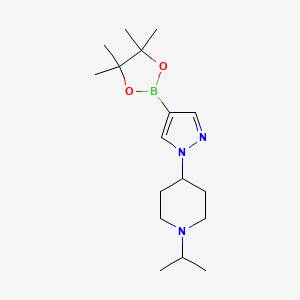
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)


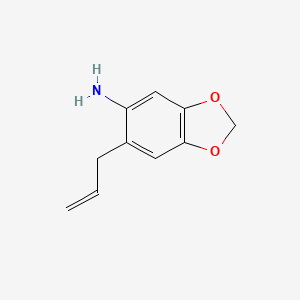


![2-[(2-Chloro-1H-benzimidazol-6-yl)amino]benzoic acid](/img/structure/B15365554.png)
